molecular formula C10H11N3O3 B1647810 4-((3-Hydroxypropyl)amino)-3-nitrobenzonitrile

4-((3-Hydroxypropyl)amino)-3-nitrobenzonitrile

Cat. No.: B1647810
M. Wt: 221.21 g/mol
InChI Key: LFVCWAFESVHENQ-UHFFFAOYSA-N
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Description

4-((3-Hydroxypropyl)amino)-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

4-(3-hydroxypropylamino)-3-nitrobenzonitrile

InChI

InChI=1S/C10H11N3O3/c11-7-8-2-3-9(12-4-1-5-14)10(6-8)13(15)16/h2-3,6,12,14H,1,4-5H2

InChI Key

LFVCWAFESVHENQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NCCCO

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-nitrobenzonitrile (10 g, 0.06 mol) in THF (50 mL) was added in portions, via syringe, 3-aminopropanol (5 mL, 0.07 mol) and the mixture was stirred at room temperature. After one hour of reaction the crude mixture was evaporated to dryness and AcOEt was added (300 mL). The organic layer was washed with aqueous sodium bicarbonate (250 mL of a 4% aqueous solution) and the aqueous phase was further extracted with AcOEt (2×100 mL). The combined organic extracts were washed with brine, dried over anhydrous sodium sulphate, and concentrated under reduced pressure to give the title compound as an orange solid (13.4 g, 99% yield) which was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 4-fluoro-3-nitrobenzonitrile (1.0 g; 6.02 mmol), 0.502 ml (6.62 mmol) of 3-amino-propan-1-ol and 1.15 ml (6.62 mmol) of diisopropylethylamine in 5 ml THF is stirred at rt for 1 hr (temperature raises somewhat at the beginning). After concentration in vacuo the residue is dissolved in 50 ml of ethyl acetate, washed with 50 ml of 4% aqueous sodium hydrogen carbonate and brine, dried and concentrated. 1.32 g of pure title compound as a solid are thus obtained (99% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.502 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-(3-Hydroxy-propylamino)-3-nitro-benzonitrile was prepared as described for 4-(3-methyl-butylamino)-3-nitro-benzonitrile using 3-amino-propan-1-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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